2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile
Description
This compound (CAS: 339102-81-7) is a pyridine-derived molecule featuring a trifluoromethyl group, chloro substituent, dimethylamino group, and a nicotinonitrile core. The compound’s discontinued commercial availability () may reflect challenges in synthesis, efficacy, or safety. Its molecular formula is C19H14ClF3N5O, with a molecular weight of 429.8 g/mol (calculated from substituents in –15).
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O/c1-29(2)17-7-8-26-18(15(17)10-25)28-13-3-5-14(6-4-13)30-19-16(21)9-12(11-27-19)20(22,23)24/h3-9,11H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOVYZFVSONJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, given its complex structure and the presence of multiple functional groups.
Mode of Action
Based on its structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions. The presence of the trifluoromethyl group and the pyridinyl group suggests potential for strong binding affinity to its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly.
Pharmacokinetics
The presence of both hydrophilic and lipophilic groups in its structure suggests that it may have a complex distribution profile within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
The compound 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile , often referred to as a derivative of nicotinonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula: C15H13ClF3N4O
- Molecular Weight: 345.70 g/mol
- IUPAC Name: this compound
The compound features a complex structure that includes a pyridine ring, a chloro group, and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in various cancer cell lines. One study reported that certain derivatives could enhance caspase-3 expression, leading to increased apoptosis rates in liver cancer cells (SMMC7721) .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For example:
- Monoamine Oxidase (MAO) : A series of related compounds demonstrated selective inhibition towards MAO-B with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Parkinson's disease .
- Acetylcholinesterase (AChE) : Similar derivatives showed promising results as AChE inhibitors, which are crucial for managing Alzheimer's disease .
Antimicrobial Properties
Preliminary screenings have indicated that the compound may possess antimicrobial properties. Research has highlighted the effectiveness of structurally related compounds against various bacterial strains, suggesting that modifications to the pyridine moiety can enhance activity against biofilms formed by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Biological Activity Overview
Case Studies
- Caspase Activation in Cancer Cells : A study highlighted the ability of structurally similar compounds to activate caspase pathways in liver cancer cells, demonstrating their potential as anticancer agents.
- Neuroprotective Effects : Compounds derived from nicotinonitrile were tested for neuroprotective effects against oxidative stress-induced neuronal cell death, showing promising results that warrant further investigation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9)
- Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridinyloxy-anilino backbone but incorporates a phthalazinone moiety instead of the nicotinonitrile group.
- Molecular Weight : 446.8 g/mol (C21H14ClF3N4O2) vs. 429.8 g/mol for the target compound.
b. Pyridine Derivatives from
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Molecular Weight: 357.72 g/mol (C14H11ClF3N5O). Key Difference: Replaces the anilino-oxy linkage with an ethylamino bridge and includes a 2-oxo-1,2-dihydropyridine group. Impact: Reduced steric hindrance compared to the target compound, possibly altering pharmacokinetics .
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid Molecular Weight: 374.71 g/mol (C15H10ClF3N2O4). Key Difference: A propanoic acid substituent introduces carboxylic acid functionality, increasing polarity and aqueous solubility .
c. Herbicidal Pyridine Analogs (–10)
- Fluazifop-butyl and haloxyfop share the 2-pyridinyloxy-phenoxy backbone but lack the nicotinonitrile and dimethylamino groups.
- Activity: These compounds are herbicides, suggesting the target molecule’s pyridinyloxy-anilino motif may also confer pesticidal properties.
Physicochemical Properties
- Melting Points: Analogs in exhibit higher melting points (268–287°C) due to nitro or bromo substituents, which enhance crystallinity . The target compound’s dimethylamino group may reduce melting point via disrupted packing.
- Solubility: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to halogenated analogs.
Spectroscopic Data and Structural Validation
- 1H NMR: For analogs in , aromatic protons resonate at δ 6.82–8.50 ppm, while the target compound’s dimethylamino group would show a singlet near δ 3.0 ppm (N(CH3)2) .
- 13C NMR : The trifluoromethyl group in the target compound would appear at ~120 ppm (q, J = 288 Hz), consistent with fluazifop derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
